molecular formula C15H12N2O B11875305 5-Anilinoquinolin-8-ol CAS No. 60093-42-7

5-Anilinoquinolin-8-ol

Cat. No.: B11875305
CAS No.: 60093-42-7
M. Wt: 236.27 g/mol
InChI Key: VCWFGMRKMRNTRB-UHFFFAOYSA-N
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Description

5-Anilinoquinolin-8-ol is a nitrogen-containing heterocyclic compound with significant importance in various fields of science and industry. This compound is characterized by a quinoline ring system substituted with an aniline group at the 5-position and a hydroxyl group at the 8-position. The molecular formula of this compound is C15H12N2O, and it is known for its versatile chemical properties and applications.

Preparation Methods

The synthesis of 5-Anilinoquinolin-8-ol can be achieved through several synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with aniline under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often employ large-scale synthesis techniques, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

5-Anilinoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline compounds.

    Substitution: The compound can undergo substitution reactions, where the aniline or hydroxyl group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

5-Anilinoquinolin-8-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Anilinoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, contributing to the compound’s effects. Additionally, the presence of the aniline and hydroxyl groups allows for various interactions with biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

5-Anilinoquinolin-8-ol can be compared with other similar compounds, such as:

    8-Hydroxyquinoline: A closely related compound with a hydroxyl group at the 8-position but lacking the aniline group. It is known for its antimicrobial and chelating properties.

    5-Aminoquinolin-8-ol: Similar to this compound but with an amino group instead of an aniline group. It is used in various chemical and biological applications.

    8-Hydroxyquinoline-5-carbaldehyde: Another related compound with an aldehyde group at the 5-position. It is used in organic synthesis and as a reagent in chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

60093-42-7

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

5-anilinoquinolin-8-ol

InChI

InChI=1S/C15H12N2O/c18-14-9-8-13(12-7-4-10-16-15(12)14)17-11-5-2-1-3-6-11/h1-10,17-18H

InChI Key

VCWFGMRKMRNTRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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